molecular formula C13H17NO2 B1382879 4-Benzyl-2-methyl-1,4-oxazepan-3-one CAS No. 1803590-54-6

4-Benzyl-2-methyl-1,4-oxazepan-3-one

Cat. No.: B1382879
CAS No.: 1803590-54-6
M. Wt: 219.28 g/mol
InChI Key: NOOUFPLHPSSWJA-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-1,4-oxazepan-3-one is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

4-Benzyl-2-methyl-1,4-oxazepan-3-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “4-Benzyl-2-methyl-1,4-oxazepan-3-one” are not clearly defined in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

Preparation Methods

The synthesis of 4-Benzyl-2-methyl-1,4-oxazepan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4-phenylbutan-2-amine with ethyl chloroformate, followed by cyclization to form the oxazepane ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Benzyl-2-methyl-1,4-oxazepan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazepane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups. Common reagents include sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break the oxazepane ring, leading to the formation of open-chain compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-Benzyl-2-methyl-1,4-oxazepan-3-one can be compared with other oxazepane derivatives, such as:

Properties

IUPAC Name

4-benzyl-2-methyl-1,4-oxazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-13(15)14(8-5-9-16-11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUFPLHPSSWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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